D-Glucamine

Boron adsorption chitosan functionalization water treatment

D-Glucamine (1-amino-1-deoxy-D-glucitol, CAS 488-43-7) is an amino-sugar derivative with the molecular formula C₆H₁₅NO₅ and a molecular weight of 181.19 g/mol. It appears as a white to pale yellow crystalline solid, is highly soluble in water, and exhibits a specific optical rotation of [α]D²⁰ = -5.0 to -8.0° (c=10, H₂O).

Molecular Formula C6H15NO5
Molecular Weight 181.19 g/mol
CAS No. 488-43-7
Cat. No. B015948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucamine
CAS488-43-7
Synonyms1-Amino-1-deoxy-D-glucitol, 1-Amino-1-deoxysorbitol, Glycamine,
Molecular FormulaC6H15NO5
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)N
InChIInChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1
InChIKeySDOFMBGMRVAJNF-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucamine (CAS 488-43-7) Procurement Data Sheet: Key Specifications for Informed Sourcing


D-Glucamine (1-amino-1-deoxy-D-glucitol, CAS 488-43-7) is an amino-sugar derivative with the molecular formula C₆H₁₅NO₅ and a molecular weight of 181.19 g/mol . It appears as a white to pale yellow crystalline solid, is highly soluble in water, and exhibits a specific optical rotation of [α]D²⁰ = -5.0 to -8.0° (c=10, H₂O) [1]. This compound is a primary amine, which differentiates it from its more common secondary amine analog, N-methyl-D-glucamine (meglumine), and is widely utilized as an excipient in pharmaceutical formulations and as a functionalizable scaffold in material science and biomedical research .

D-Glucamine Substitution Risk: Why In-Class Analogs Cannot Be Interchanged Without Compromising Performance


Although D-glucamine and its close analogs like N-methyl-D-glucamine (meglumine) and glucosamine belong to the same class of amino sugars, their functional performance diverges significantly due to a critical structural difference: the primary amine group in D-glucamine versus the secondary (methylated) amine in meglumine. This primary amine offers a unique, unhindered reactive handle for conjugation and functionalization, leading to distinct properties in material applications [1]. Direct comparative studies have quantified these differences, showing that a simple substitution will result in a measurable and often unacceptable loss of performance, such as a >50% reduction in boron adsorption capacity or a complete change in cell adhesion behavior [2]. Therefore, procurement decisions must be guided by application-specific performance data, not merely by class similarity.

D-Glucamine vs. Comparators: A Guide to Quantifiable Performance Differentiation


Boron Adsorption Capacity: D-Glucamine-Modified Chitosan Shows 3.5 mg/g vs. 7.3 mg/g for N-Methyl-D-Glucamine

In a direct head-to-head study, chitosan-based adsorbents were functionalized with either D-glucamine or N-methyl-D-glucamine (meglumine) and tested for boron removal. The D-glucamine-modified chitosan exhibited a maximum boron adsorption capacity of 3.5 mg g⁻¹ at an equilibrium concentration (Ce) of 192 ppm. In contrast, the N-methyl-D-glucamine-modified chitosan demonstrated a capacity of 7.3 mg g⁻¹ at a Ce of 173 ppm [1]. This demonstrates that for boron sequestration, N-methylation more than doubles the material's performance.

Boron adsorption chitosan functionalization water treatment

CO₂ Capture Reactivity: Glucosamine (GA) is the Least Reactive, While N-Methyl-D-Glucamine (NMG) is the Most Reactive

A comparative study on the kinetics of CO₂ absorption in amino sugar solutions found that the reactivity hierarchy is N-methyl-D-glucamine (NMG) > N-acetyl-D-glucosamine (NAG) > glucosamine (GA). At 308 K, the reaction rate constant for a 0.1 M glucosamine (GA) solution was measured at 27 M⁻¹ s⁻¹ [1]. While the study uses glucosamine (GA) as the primary target, it establishes a clear class-level inference for reactivity, with the methylated derivative (NMG) being the most reactive with CO₂. This implies that for applications where rapid CO₂ capture is paramount, the methylated derivative is superior.

CO₂ capture amino sugar reactivity green chemistry

Cell Adhesion Resistance: D-Glucamine Functionalization Confers Long-Term Anti-Fouling Properties in 3D Cell Culture

In a study on amine-reactive polymer multilayers, treatment with the small molecule amine D-glucamine resulted in microwell surfaces that resisted the adhesion and proliferation of mammalian fibroblast cells in vitro for periods of up to 28 days [1]. While a direct comparator for this specific anti-fouling property is not presented in the same study, the long-term efficacy (28 days) provides a quantitative baseline for its performance in cell culture applications, differentiating it from less effective or short-lived anti-fouling treatments.

biomaterials surface functionalization anti-fouling 3D cell culture

Cadmium Antagonism: N-Benzyl-N-dithiocarboxy-D-glucamine (BDCG) Provides Complete Protection Against Acute Cadmium Toxicity in Mice

A study on N-alkyl-N-dithiocarboxy-D-glucamine analogs evaluated their efficacy as cadmium (Cd) antagonists in mice. When administered 2 hours after a lethal dose of CdCl₂·2.5 H₂O (10.0 mg/kg), N-benzyl-N-dithiocarboxy-D-glucamine (BDCG) afforded complete protection against mortality [1]. Other analogs, such as the n-propyl, n-butyl, and n-amyl derivatives, provided only partial protection. This demonstrates that the specific N-benzyl substitution on the D-glucamine scaffold is crucial for achieving maximum therapeutic efficacy in mobilizing and detoxifying cadmium.

heavy metal detoxification cadmium poisoning chelation therapy

D-Glucamine Application Scenarios: Where Its Unique Properties Are Quantifiably Advantageous


Development of High-Performance Boron-Selective Adsorbents for Water Treatment

Based on the direct comparative evidence in Section 3, D-glucamine is not the optimal choice for achieving maximum boron adsorption capacity. Researchers and engineers focused on maximizing boron removal from water or wastewater should prioritize N-methyl-D-glucamine (meglumine) as a functional group, as it provides 2.1x higher capacity (7.3 mg/g vs 3.5 mg/g) when grafted onto chitosan [1]. D-glucamine, however, remains a valuable baseline for understanding structure-activity relationships in adsorbent design.

Formulation of Rapid and Efficient CO₂ Capture Solvents

In the context of CO₂ capture, the class-level inference from Section 3 indicates that the reactivity of amino sugars with CO₂ follows a clear trend. For processes where the rate of absorption is the primary design parameter (e.g., in fast-cycle gas scrubbing), N-methyl-D-glucamine (NMG) is the superior candidate. Glucosamine (GA), with its lower reactivity (27 M⁻¹ s⁻¹ at 308 K), would be a suboptimal choice for a high-throughput solvent system [2].

Engineering Long-Term Anti-Fouling Surfaces for 3D Cell Culture and Biomedical Devices

The supporting evidence in Section 3 demonstrates that D-glucamine functionalization provides a durable (up to 28 days) anti-fouling surface that resists mammalian cell adhesion. This makes it an excellent candidate for surface engineering in applications such as 3D cell culture arrays, implantable biosensors, and microfluidic devices where long-term prevention of non-specific cell attachment is crucial [3]. Its performance should be compared to other surface treatments like PEGylation or zwitterionic polymers in head-to-head studies to fully quantify its advantage.

Lead Optimization in Heavy Metal Chelation Therapy Research

The direct comparative data in Section 3 identifies N-benzyl-N-dithiocarboxy-D-glucamine (BDCG) as a highly effective cadmium chelator, providing complete protection against lethal toxicity in a mouse model. This positions the D-glucamine scaffold, when appropriately derivatized, as a promising platform for developing new treatments for heavy metal poisoning. Researchers should use BDCG as a benchmark for efficacy when screening new D-glucamine-based analogs for enhanced metal mobilization and reduced toxicity [4].

Technical Documentation Hub

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